molecular formula C17H16ClN3O2 B2455697 N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine CAS No. 477860-01-8

N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine

Cat. No.: B2455697
CAS No.: 477860-01-8
M. Wt: 329.78
InChI Key: GNYUQDDYPQHREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-22-15-7-12-14(8-16(15)23-2)20-10-21-17(12)19-9-11-5-3-4-6-13(11)18/h3-8,10H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYUQDDYPQHREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine typically involves the reaction of 2-chlorobenzylamine with 6,7-dimethoxy-4-quinazolinone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine has been studied for its anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR). The compound AG-1478, which is closely related to this compound, has shown significant antitumor activity in various cancer cell lines, including lung (A549) and prostate (DU145) cancers. It exhibits an IC50 of 4 nM against EGFR, indicating potent inhibition of cell growth and proliferation in vitro .

Case Study: In Vivo Efficacy

In a study involving obese mouse models, administration of AG-1478 resulted in reduced myocardial inflammation and fibrosis, demonstrating its potential as a therapeutic agent for cardiovascular complications associated with obesity .

Antimalarial Activity

Research has indicated that compounds similar to this compound exhibit antimalarial properties. A series of quinoline derivatives were screened for activity against Plasmodium falciparum, leading to the discovery of compounds with low nanomolar potency. These compounds demonstrated excellent oral efficacy in mouse models of malaria, highlighting the potential for development as antimalarial agents .

Table: Antimalarial Efficacy Comparison

CompoundEC50 (nM)ED90 (mg/kg)Mechanism of Action
Compound A120<1Inhibition of translation elongation factor 2
This compoundTBDTBDTBD

Neurological Applications

Recent studies have explored the neuroprotective effects of quinazoline derivatives against neurodegenerative diseases such as Alzheimer's. This compound has shown promise in inhibiting acetylcholinesterase activity and reducing amyloid-beta accumulation, both critical factors in Alzheimer's disease progression .

Mechanism Insights

The compound's interaction with key enzymes involved in neuroinflammation and oxidative stress suggests its potential role as a therapeutic agent in managing Alzheimer's disease.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the quinazoline ring have been linked to changes in biological activity and selectivity towards specific receptors such as alpha-adrenoceptors .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
  • 4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one

Comparison: N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for further research and development .

Biological Activity

N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine, also referred to by its IUPAC name, exhibits significant biological activity, particularly in the fields of oncology and neuropharmacology. This compound is part of the quinazoline family, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H16ClN3O2
  • Molecular Weight : 329.78 g/mol
  • CAS Number : 23680-84-4
  • Physical State : Solid
  • Purity : 90%

This compound has been investigated for several biological activities:

  • Enzyme Inhibition :
    • This compound has shown promise as an inhibitor of various protein kinases, which are crucial in cancer cell signaling pathways. Its inhibition of kinases can lead to reduced proliferation of cancer cells and induction of apoptosis in tumor cells .
  • Anticancer Activity :
    • Studies have demonstrated that derivatives of quinazoline compounds exhibit potent anticancer effects through multiple mechanisms, including the inhibition of HER2 and EGFR kinases. These pathways are critical in the growth and survival of cancer cells .
  • Neuroprotective Effects :
    • Recent research indicated that compounds similar to this compound could modulate acetylcholine levels by inhibiting acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease (AD). In vitro studies have shown that this compound can reduce oxidative stress markers and pro-inflammatory cytokines in models mimicking AD .

Case Studies

  • Anticancer Studies :
    • A study focusing on dual kinase inhibitors based on anilinoquinazoline scaffolds found that compounds similar to this compound effectively inhibited HER2 and EGFR pathways, leading to decreased tumor growth in xenograft models .
  • Neuropharmacological Research :
    • In a zebrafish model designed to mimic Alzheimer's pathology, treatment with this compound resulted in significant reductions in AChE levels and lipid peroxidation while enhancing antioxidant enzyme activities (SOD and CAT). These findings suggest its potential use as a therapeutic agent against neurodegenerative disorders .

Data Table

Biological ActivityMechanism of ActionReference
Anticancer ActivityInhibition of HER2/EGFR kinases
Neuroprotective EffectsInhibition of AChE
Reduction of Oxidative StressModulation of antioxidant enzymes
Potential Anti-inflammatory EffectsDecrease in pro-inflammatory cytokines

Q & A

Basic: What synthetic strategies are commonly employed for preparing N-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine and related quinazoline derivatives?

Methodological Answer:
The synthesis typically involves three key steps:

Cyclization : Formation of the quinazoline core via cyclocondensation of anthranilic acid derivatives or via microwave-assisted methods for improved efficiency.

Chlorination : Introduction of chlorine at the 2-position using POCl₃ or SOCl₂ under reflux conditions .

Nucleophilic Substitution : Reaction of 2-chloro-6,7-dimethoxyquinazoline with N-[(2-chlorophenyl)methyl]amine in the presence of a base like DIPEA or NaH in THF or DMF .
Optimization Tip: Adjust solvent polarity (e.g., isopropanol vs. THF) and reaction time to enhance purity (>95%) and yield (60–75%) .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for quinazolin-4-amine derivatives across different pharmacological studies?

Methodological Answer:
Contradictions often arise due to:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms (EGFR vs. HER2).
  • Compound Stability : Degradation under assay conditions (e.g., DMSO stock solutions stored >48 hours).
    Resolution Strategies:
    • Standardize Assays : Use identical cell lines, incubation times, and controls (e.g., gefitinib for EGFR inhibition) .
    • Validate Purity : Employ LC-MS to confirm compound integrity pre-assay .
    • Cross-Validate : Compare results with orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.1 ppm) and aromatic protons (δ 6.9–8.2 ppm). The quinazoline C4-NH signal appears as a singlet near δ 8.7 ppm .
  • HRMS : Confirm molecular weight (calc. for C₁₇H₁₅ClN₃O₂: 336.09) with <2 ppm error .
  • IR Spectroscopy : Identify N-H stretches (3260–3320 cm⁻¹) and C-Cl vibrations (750–800 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the selectivity of quinazolin-4-amine derivatives for kinase targets?

Methodological Answer:

Core Modifications :

  • Replace 6,7-dimethoxy with 6-fluoro-7-methoxy to enhance hydrophobic interactions in ATP-binding pockets .
  • Introduce morpholine or pyrrolidine groups at the 4-position to improve solubility and selectivity .

Substituent Analysis :

  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses with EGFR (PDB: 1M17) .
  • Synthesize analogs with para-chlorophenyl vs. ortho-chlorophenyl groups to evaluate steric effects on kinase inhibition .

In Silico Screening : Apply Free-Wilson analysis to quantify contributions of substituents to activity .

Basic: What precautions are essential for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep under inert gas (Ar/N₂) at −20°C in amber vials to prevent oxidation and photodegradation .
  • Handling : Use glove boxes for weighing (due to hygroscopicity) and avoid aqueous buffers unless stability is confirmed via TLC .
  • Waste Disposal : Quench with 10% acetic acid before incineration to neutralize reactive amines .

Advanced: How can researchers investigate the metabolic stability of quinazolin-4-amine derivatives in preclinical models?

Methodological Answer:

In Vitro Models :

  • Liver Microsomes : Incubate with rat/human microsomes (1 mg/mL) and NADPH for 0–60 minutes. Monitor degradation via LC-MS/MS .
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

In Vivo Analysis : Administer 10 mg/kg IV/PO in rodents; collect plasma at 0–24h. Calculate t₁/₂ using non-compartmental analysis (WinNonlin) .

Advanced: What strategies mitigate off-target effects of this compound in cellular assays?

Methodological Answer:

  • Counter-Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Proteomics : Perform pull-down assays with biotinylated probes followed by LC-MS/MS to map interactomes .
  • CRISPR Knockout : Validate target specificity using EGFR/HER2 KO cell lines .

Basic: What computational tools are recommended for predicting the physicochemical properties of quinazolin-4-amine derivatives?

Methodological Answer:

  • LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs for logP (predicted ~2.8) and pKa (quinazoline NH: ~5.4) .
  • Solubility : Apply the General Solubility Equation (GSE) with melting point data (e.g., mp 152–154°C predicts aqueous solubility ~0.1 mg/mL) .
  • ADMET Prediction : Utilize SwissADME or ADMETLab 2.0 for bioavailability and toxicity profiles .

Advanced: How can crystallographic data resolve ambiguities in the binding mode of quinazolin-4-amine derivatives?

Methodological Answer:

Co-Crystallization : Soak EGFR kinase domain (residues 696–1022) with 1 mM compound for 24h. Collect data at 1.8 Å resolution (synchrotron source) .

Electron Density Maps : Refine using PHENIX to confirm hydrogen bonds between C4-NH and Met793 .

Contradiction Resolution : If SAR conflicts with crystallography, perform mutagenesis (e.g., T790M mutation) to validate binding hypotheses .

Basic: What are the documented biological activities of this compound in preclinical models?

Methodological Answer:

  • Antiproliferative Activity : IC₅₀ = 0.8–1.2 µM in EGFR-driven cancers (e.g., A549 lung carcinoma) .
  • Kinase Inhibition : Selective inhibition of EGFR (IC₅₀ = 12 nM) over HER2 (IC₅₀ = 220 nM) in enzymatic assays .
  • Apoptosis Induction : Caspase-3 activation (2.5-fold increase) confirmed via Western blot in treated HCT116 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.